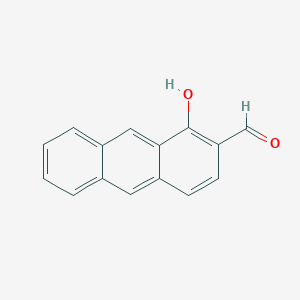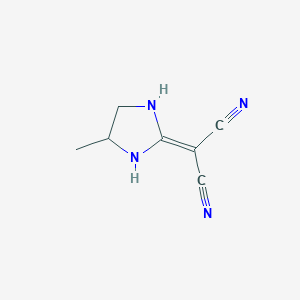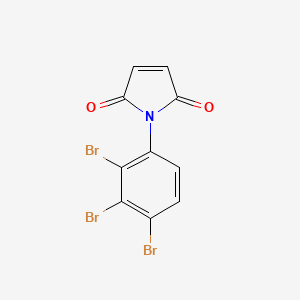
1-(2,3,4-Tribromophenyl)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3,4-Tribromophenyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of brominated aromatic compounds It is characterized by the presence of three bromine atoms attached to a phenyl ring, which is further connected to a pyrrole-2,5-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3,4-Tribromophenyl)-1H-pyrrole-2,5-dione typically involves the bromination of phenyl derivatives followed by cyclization to form the pyrrole ring. One common method includes the bromination of phenyl derivatives using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting tribromophenyl derivative is then subjected to cyclization with maleic anhydride under acidic conditions to form the pyrrole-2,5-dione structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,3,4-Tribromophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinone derivatives or reduction to form hydroquinone derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Substitution Products: Various substituted phenyl derivatives.
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Applications De Recherche Scientifique
1-(2,3,4-Tribromophenyl)-1H-pyrrole-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of flame retardants and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2,3,4-Tribromophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to modulation of biological processes such as inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
2,3,4-Tribromophenol: Shares the tribromophenyl moiety but lacks the pyrrole-2,5-dione structure.
2,4-Dibromophenyl 2,3,4-Tribromophenyl Ether: Contains a similar brominated phenyl structure but differs in its ether linkage.
Uniqueness: 1-(2,3,4-Tribromophenyl)-1H-pyrrole-2,5-dione is unique due to its combination of the tribromophenyl group with the pyrrole-2,5-dione moiety, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
106287-34-7 |
|---|---|
Formule moléculaire |
C10H4Br3NO2 |
Poids moléculaire |
409.86 g/mol |
Nom IUPAC |
1-(2,3,4-tribromophenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C10H4Br3NO2/c11-5-1-2-6(10(13)9(5)12)14-7(15)3-4-8(14)16/h1-4H |
Clé InChI |
JVPNJMXUEFEHNX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1N2C(=O)C=CC2=O)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



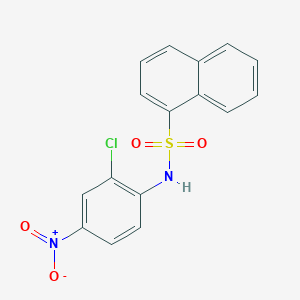
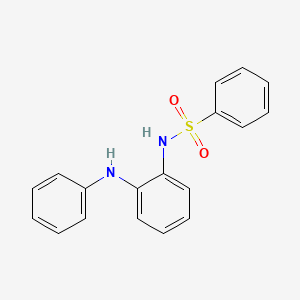

![[2-(Prop-2-en-1-yl)octane-1,1-diyl]bis(trimethylstannane)](/img/structure/B14331640.png)


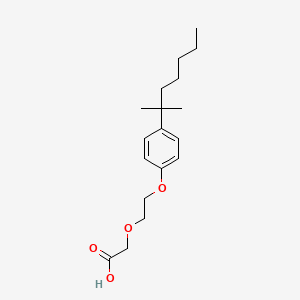

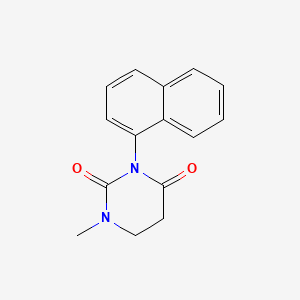
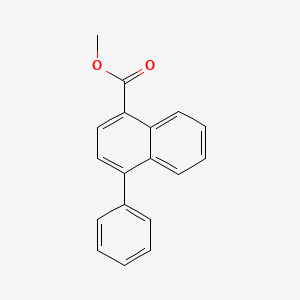
![2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid](/img/structure/B14331694.png)
